molecular formula C24BF20Li B3121113 Lithium tetrakis(pentafluorophenyl)borate CAS No. 2797-28-6

Lithium tetrakis(pentafluorophenyl)borate

Cat. No. B3121113
CAS RN: 2797-28-6
M. Wt: 686 g/mol
InChI Key: WTTFKRRTEAPVBI-UHFFFAOYSA-N
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Patent
US05493056

Procedure details

To a solution of pentafluorobenzene (4.40 g, 26.2 mmol) and diethyl ether (50 ml) was added dropwise a 20 wt. % sec-butyllithium/hexane solution (7.98 g, 25.0 mmol) while keeping the temperature of the reaction mixture at -55° to -65° C., and, after the completion of dropwise addition, the mixture was stirred for about 0.5 hours while keeping the temperature at -25°-50° C. Thereafter, a 20.0 wt. % tris(pentafluorophenyl)borane/toluene solution (63.8 g, 25.0 mmol was mixed while keeping the temperature of the reaction mixture at -25° to -40° C., which was stirred for 30 minutes at the same temperature and then the temperature was raised to room temperature. From the solution of lithium tetrakis(pentafluorophenyl)borate thus obtained, diethyl ether was removed by distillation and the organic layer was washed thrice with 20 mL of water. After combining the aqueous layers, 1.1 equivalent to the boron source of an aqueous solution of N,N-dimethylanilinium chloride was reacted with the aqueous layer to deposit white crystals. The crystals obtained were filtered, washed with water and then dried under vacuum to obtain N,N-dimethuylanilinium tetrakis(pentafluorophenyl)borate in 96.1% yield. When determining the purity by means of 1H and 19F NMR using pentafluorotoluene as an internal standard material, it showed 98% or higher.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sec-butyllithium hexane
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tris(pentafluorophenyl)borane toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([F:11])=[C:4]([F:10])[C:5]([F:9])=[C:6]([F:8])[CH:7]=1.C([Li:16])(CC)C.CCCCCC.[F:23][C:24]1[C:29]([B:30]([C:42]2[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[C:44]([F:51])[C:43]=2[F:52])[C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])=[C:28]([F:53])[C:27]([F:54])=[C:26]([F:55])[C:25]=1[F:56].C1(C)C=CC=CC=1>C(OCC)C>[F:1][C:2]1[C:7]([B-:30]([C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])([C:42]2[C:47]([F:48])=[C:46]([F:49])[C:45]([F:50])=[C:44]([F:51])[C:43]=2[F:52])[C:29]2[C:28]([F:53])=[C:27]([F:54])[C:26]([F:55])=[C:25]([F:56])[C:24]=2[F:23])=[C:6]([F:8])[C:5]([F:9])=[C:4]([F:10])[C:3]=1[F:11].[Li+:16] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
FC=1C(=C(C(=C(C1)F)F)F)F
Name
sec-butyllithium hexane
Quantity
7.98 g
Type
reactant
Smiles
C(C)(CC)[Li].CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
tris(pentafluorophenyl)borane toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -55° to -65° C.
ADDITION
Type
ADDITION
Details
after the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
at -25°-50° C
CUSTOM
Type
CUSTOM
Details
at -25° to -40° C.
STIRRING
Type
STIRRING
Details
which was stirred for 30 minutes at the same temperature
Duration
30 min

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.